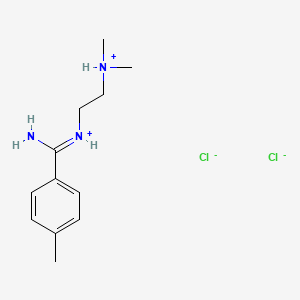
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a methylbenzamidine moiety, making it a valuable reagent in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride typically involves the reaction of 4-methylbenzamidine with 2-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. Industrial production methods may also involve continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dimethylaminoethyl group.
Wissenschaftliche Forschungsanwendungen
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides, amidines, and other nitrogen-containing compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an antitumor agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-dimethylaminoethyl) ether: A related compound with similar structural features, used as a ligand and catalyst in various chemical reactions.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: Compounds with similar functional groups, used in photoinitiators and other applications.
Uniqueness
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
62979-76-4 |
|---|---|
Molekularformel |
C12H21Cl2N3 |
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H19N3.2ClH/c1-10-4-6-11(7-5-10)12(13)14-8-9-15(2)3;;/h4-7H,8-9H2,1-3H3,(H2,13,14);2*1H |
InChI-Schlüssel |
MSZZLRNJHXLIPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


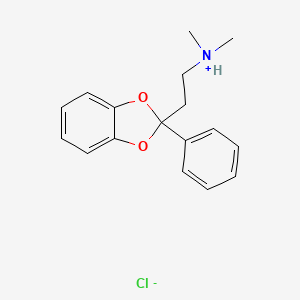
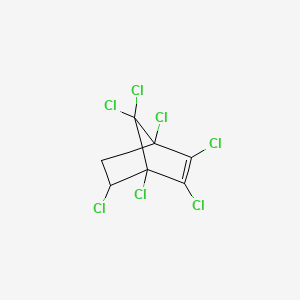
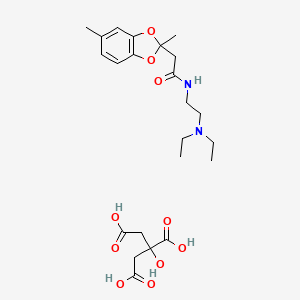
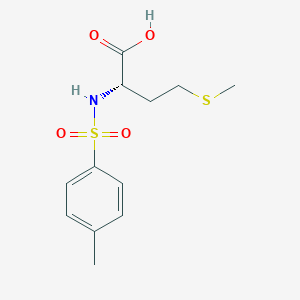
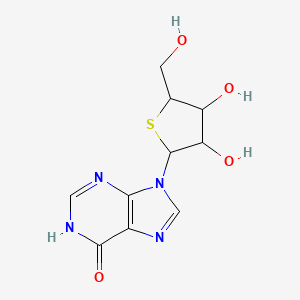
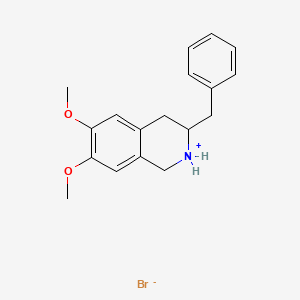
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
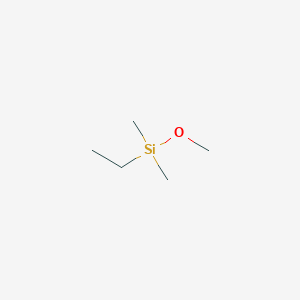
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)

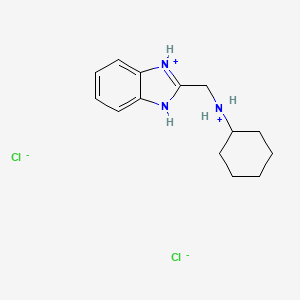
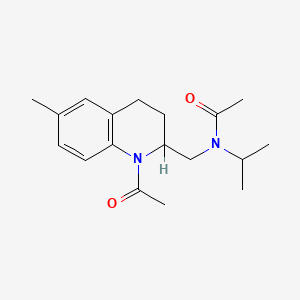
-methanone](/img/structure/B13751217.png)

